N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide
Overview
Description
N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, a nitro group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of a hydroxyl group on the phenyl ring. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The hydroxylation step can be achieved using various methods, including the use of hydroxylating agents such as hydrogen peroxide or through catalytic hydroxylation using transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyl and amide functionalities but lacks the nitro group.
N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure with a nitro group at a different position on the phenyl ring.
N-(2-hydroxy-3-nitrophenyl)acetamide: Another positional isomer with the nitro group at the 3-position.
Uniqueness: N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of the hydroxyl, methyl, and nitro groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets and can lead to different reactivity patterns compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-8-10(6-7-12(9)16(19)20)14(18)15-11-4-2-3-5-13(11)17/h2-8,17H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVUKRAAVHSKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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